2-(Trifluoromethoxy)styrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIACHJZWLWRQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Trifluoromethoxy Styrene and Analogues
Classical Approaches to Fluorinated Styrene (B11656) Synthesis
Traditional methods for the preparation of styrene derivatives have been adapted for the synthesis of their fluorinated counterparts. These approaches, while often robust, can sometimes be limited by harsh reaction conditions or the availability of starting materials.
Grignard Cross-Coupling Reactions for Ortho-Substituted Systems
Grignard reagents are powerful nucleophiles widely used in carbon-carbon bond formation. researchgate.net The cross-coupling of an aryl Grignard reagent with a vinyl halide is a classical approach to styrene synthesis. For ortho-substituted systems like 2-(trifluoromethoxy)styrene, this involves the preparation of 2-(trifluoromethoxy)phenylmagnesium halide, which is then reacted with a suitable vinyl electrophile, such as vinyl bromide, typically in the presence of a catalyst.
While effective, the synthesis of the required Grignard reagent can be challenging due to the electron-withdrawing nature of the trifluoromethoxy group, which can hinder the formation of the organomagnesium species. Furthermore, steric hindrance from the ortho-substituent can impede the subsequent cross-coupling reaction. nih.gov
Dehydration of Substituted α-Methylbenzyl Alcohols
Another well-established method for styrene synthesis is the dehydration of α-methylbenzyl alcohols. google.comresearchgate.net In the context of this compound, this would involve the synthesis of 1-(2-(trifluoromethoxy)phenyl)ethanol. This alcohol can be prepared via the Grignard reaction between 2-(trifluoromethoxy)benzaldehyde (B1351065) and methylmagnesium bromide.
The subsequent dehydration of the resulting alcohol to form the desired styrene is typically achieved through acid catalysis or by heating with a dehydrating agent such as alumina, silica, or titania. google.comdigitellinc.com This step must be carefully controlled to avoid polymerization of the reactive styrene product and the formation of undesired side products like α-methylbenzyl ethers. nih.govosti.gov The reaction is often carried out in the vapor phase at elevated temperatures. google.com
| Reactant | Product | Catalyst/Conditions | Yield |
| 1-(2-(trifluoromethoxy)phenyl)ethanol | This compound | Acid catalyst, heat | Variable |
| 2-(trifluoromethoxy)benzaldehyde + CH₃MgBr | 1-(2-(trifluoromethoxy)phenyl)ethanol | - | Good |
Modern Catalyst-Mediated Synthetic Pathways
Advances in catalysis have led to the development of more efficient and selective methods for the synthesis of fluorinated styrenes. beilstein-journals.orgnih.gov These modern approaches often utilize transition metal catalysts to facilitate challenging bond formations under milder conditions.
Transition Metal-Catalyzed Cross-Coupling Strategies
Transition metal catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. beilstein-journals.orgnih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are powerful tools for the synthesis of styrenes. For the synthesis of this compound, a common approach involves the coupling of 1-bromo-2-(trifluoromethoxy)benzene (B1272820) with a vinylating agent.
In a Suzuki-type coupling, vinylboronic acid or its esters can be coupled with the aryl halide in the presence of a palladium catalyst and a base. The Heck reaction offers an alternative route where the aryl halide is coupled directly with ethylene (B1197577) gas or a protected form of ethylene. These methods are often characterized by their high functional group tolerance and mild reaction conditions. researchgate.net
A study on the palladium-catalyzed dehydrogenative C-2 alkenylation of 5-arylimidazoles with styrenes provides insights into the reactivity of substituted styrenes in palladium-catalyzed reactions. mdpi.com Furthermore, research into the palladium-catalyzed synthesis of α-(trifluoromethyl)styrenes highlights the utility of these catalysts in constructing complex fluorinated molecules. rsc.org
| Aryl Halide | Coupling Partner | Catalyst System | Reaction Type |
| 1-Bromo-2-(trifluoromethoxy)benzene | Vinylboronic acid | Pd catalyst, base | Suzuki |
| 1-Iodo-2-(trifluoromethoxy)benzene | Ethylene | Pd catalyst, base | Heck |
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. acs.org Nickel-catalyzed Kumada coupling, which utilizes a Grignard reagent as the nucleophile, can be employed for the synthesis of this compound from 1-halo-2-(trifluoromethoxy)benzene and vinylmagnesium bromide. acs.org
Recent advancements have demonstrated the utility of nickel catalysts in activating challenging bonds, including the C-F bond in trifluoromethyl groups. acs.orgresearchgate.net While not a direct synthesis of this compound, this research showcases the potential of nickel catalysis in manipulating fluorinated functional groups. acs.orgresearchgate.net Nickel-catalyzed reductive cross-coupling reactions have also been developed for the synthesis of various vinyl arenes. organic-chemistry.org
Iron-catalyzed cross-coupling reactions of styrenyl chlorides with alkyl Grignard reagents have also been reported, offering another potential route for the synthesis of substituted styrenes. tue.nl
| Aryl Halide | Coupling Partner | Catalyst | Reaction Type |
| 1-Chloro-2-(trifluoromethoxy)benzene | Vinylmagnesium bromide | Ni catalyst | Kumada |
Palladium-Catalyzed Coupling with Aryl Halides
Utilization of Trifluoromethylating Reagents
The introduction of the trifluoromethoxy group (-OCF₃) onto aromatic rings is a pivotal step in the synthesis of compounds like this compound. This functional group is known to enhance metabolic stability and bioavailability in bioactive molecules. researchgate.net The direct trifluoromethoxylation of precursor molecules, such as the corresponding phenols or alcohols, often involves electrophilic or radical trifluoromethylating reagents.
Several powerful reagents have been developed for this purpose. Among the most prominent are hypervalent iodine compounds, such as Togni reagents, and sulfonium-based reagents, like those developed by Umemoto. mdpi.comnih.gov For instance, the direct O-trifluoromethylation of N-heteroaromatic alcohols has been achieved using a Togni reagent in nitromethane (B149229) at 100 °C. mdpi.com Similarly, Umemoto's reagents, which can be generated via one-pot methods, are effective for the trifluoromethylation of alcohols and phenols under mild conditions. mdpi.comnih.gov Another notable reagent, trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻), is accessible in a single step and demonstrates versatile reactivity for electrophilic, radical, and nucleophilic trifluoromethylation. nih.gov
While direct trifluoromethoxylation of a styrene precursor can be challenging, a common strategy involves the trifluoromethoxylation of a functionalized precursor, such as a 2-hydroxy-substituted aromatic compound, which can then be converted to the styrene moiety. Visible-light photoredox catalysis has also emerged as a powerful technique, enabling the hydrotrifluoromethylation of styrene derivatives using reagents like CF₃I or Langlois' reagent (CF₃SO₂Na) in the presence of a photocatalyst. mdpi.com
Table 1: Selected Trifluoromethylating Reagents and Methods
| Reagent Type | Example Reagent | Precursor Type | General Conditions | Citation |
|---|---|---|---|---|
| Hypervalent Iodine | Togni Reagent | Alcohols, Phenols | Metal catalyst (e.g., Cs₂CO₃), mild conditions | mdpi.com |
| Sulfonium Salt | Umemoto Reagent | Alcohols, Phenols | Base (e.g., diisopropylethylamine), low temperature | mdpi.com |
| Sulfonium Salt | TT-CF₃⁺OTf⁻ | Various | Versatile (electrophilic, radical, nucleophilic) | nih.gov |
| Trifluoromethyl Iodide | CF₃I | Styrenes | Visible-light photocatalysis, H-atom donor | mdpi.com |
Fluorodesulfurization Protocols for Trifluoromethoxystyrenes
Fluorodesulfurization offers a robust alternative pathway for synthesizing trifluoromethyl ethers from dithiocarbonates (xanthates). thieme-connect.comresearchgate.net This method has been successfully applied to the preparation of β-trifluoromethoxystyrene derivatives. thieme-connect.comresearchgate.net The process typically begins with the conversion of a corresponding alcohol to a xanthate, which is then treated with a fluorinating agent. researchgate.net
A common reagent system for this transformation consists of a hydrogen fluoride-pyridine complex (HF-Py) and an N-haloimide, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). thieme-connect.comresearchgate.net In a typical procedure, the xanthate precursor is dissolved in a solvent like dichloromethane (B109758) (CH₂Cl₂) and cooled to a low temperature, such as -78 °C. The HF-pyridine complex is added, followed by the N-haloimide. The reaction mixture is stirred at low temperature before being allowed to warm to room temperature. thieme-connect.com This oxidative desulfurization-fluorination effectively cleaves the C-S bond and forms the desired C-OCF₃ bond. researchgate.net This protocol has been utilized to prepare key synthons like 2-trifluoromethoxy acetophenone (B1666503), which can serve as a precursor to this compound. thieme-connect.comthieme-connect.com
Table 2: Typical Reagents for Fluorodesulfurization of Xanthates
| Component | Reagent/Compound | Role | Citation |
|---|---|---|---|
| Substrate | Dithiocarbonate (Xanthate) | OCF₃ Precursor | thieme-connect.comresearchgate.net |
| Fluorinating Agent | Hydrogen Fluoride-Pyridine Complex | Fluorine Source | thieme-connect.comresearchgate.net |
| Oxidant | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Initiates Desulfurization | thieme-connect.com |
Derivatization Strategies for Functionalized this compound Analogues
Knoevenagel Condensation for Related Phenylcyanoacrylates
The Knoevenagel condensation is a widely used and effective method for forming carbon-carbon double bonds by reacting an active methylene (B1212753) compound with a carbonyl group. scispace.comscispace.com This reaction is particularly useful for synthesizing functionalized derivatives from precursors like 2-trifluoromethoxybenzaldehyde. Specifically, it has been employed to prepare isobutyl phenylcyanoacrylates bearing a 2-trifluoromethoxy substituent. chemrxiv.orgchemrxiv.org
In a representative synthesis, 2-trifluoromethoxybenzaldehyde is reacted with an active methylene compound, such as isobutyl cyanoacetate (B8463686), in the presence of a basic catalyst. chemrxiv.orgchemrxiv.org Piperidine is a commonly used catalyst for this condensation. scispace.comscispace.comchemrxiv.org The reaction proceeds smoothly at room temperature, and the resulting product, isobutyl 2-(trifluoromethoxy)phenylcyanoacrylate, can be isolated and purified through conventional techniques like filtration and recrystallization. chemrxiv.org This method provides a direct route to highly functionalized acrylate (B77674) derivatives, which are valuable in material science and as synthetic intermediates. scispace.comchemrxiv.org
Table 3: Knoevenagel Condensation for Isobutyl 2-(trifluoromethoxy)phenylcyanoacrylate
| Reactant/Catalyst | Chemical Name | Role | Citation |
|---|---|---|---|
| Aldehyde | 2-Trifluoromethoxybenzaldehyde | Carbonyl Component | chemrxiv.orgchemrxiv.org |
| Active Methylene | Isobutyl cyanoacetate | Nucleophilic Component | chemrxiv.orgchemrxiv.org |
The resulting product, Isobutyl 2-(trifluoromethoxy)phenylcyanoacrylate, was synthesized with a reported yield of 87.2% and a melting point of 89.1°C. chemrxiv.org
Reactivity and Transformation Pathways of 2 Trifluoromethoxy Styrene
Activation of the Carbon-Fluorine Bond
The trifluoromethyl group in α-(trifluoromethyl)styrenes is not inert; one of its C-F bonds can be activated under specific conditions to undergo substitution reactions. These transformations are broadly categorized into anionic and cationic pathways, as well as ipso-substitution reactions. rsc.orgresearchgate.net
The reaction of α-(trifluoromethyl)styrenes with certain nucleophiles can proceed through an S_N_2' mechanism. In this pathway, the nucleophile attacks the β-carbon of the vinyl group, leading to a concerted or stepwise elimination of a fluoride (B91410) ion from the trifluoromethyl group. This process, also known as an addition-elimination sequence, results in the formation of a gem-difluoroalkene. ibm.com For 2-(Trifluoromethoxy)styrene, the strong electron-withdrawing nature of the ortho-OCF₃ group would likely enhance the electrophilicity of the double bond, potentially facilitating the initial nucleophilic attack. The reaction is typically promoted by strong nucleophiles.
Table 1: Representative Anionic S_N_2'-Type Substitutions of α-(Trifluoromethyl)styrene Analogues
| Nucleophile | Product Type | General Outcome |
| Thiolates | gem-Difluorovinyl Sulfide | Substitution of one fluorine atom |
| Alkoxides | gem-Difluorovinyl Ether | Substitution of one fluorine atom |
| Amines | gem-Difluoroenamine | Substitution of one fluorine atom |
Under strongly acidic conditions, α-(trifluoromethyl)styrenes can undergo a reaction consistent with a cationic S_N_1'-type pathway. researchgate.net This mechanism involves the protonation of the double bond to form a benzylic carbocation intermediate. The trifluoromethyl group is highly destabilizing to an adjacent positive charge, making the formation of this cation challenging. However, once formed, this intermediate is highly reactive. It can be trapped by a nucleophile, often leading to a substitution product. The ortho-trifluoromethoxy group on this compound would further destabilize the carbocation through its inductive electron-withdrawing effect, suggesting that harsher acidic conditions might be required for this transformation compared to electron-rich analogues. researchgate.net This pathway can lead to the formation of trifluoromethylated all-carbon quaternary centers when arenes are used as nucleophiles. researchgate.net
Ipso-substitution refers to a reaction in which an incoming substituent attaches to the same position (the α-carbon) as the leaving group (the CF₃ group or a fluorine atom). In the context of α-(trifluoromethyl)styrenes, these reactions often proceed with concurrent defluorination. rsc.orgnih.gov For instance, photocatalytic reactions can generate an alkyl radical that adds to the β-carbon of the styrene (B11656). The resulting benzylic radical intermediate can then undergo reduction and subsequent β-elimination of a fluoride ion to yield a gem-difluorostyrene derivative. cas.cn The electronic properties of the aromatic ring substituent influence the efficiency of these transformations.
Table 2: Example of Defluorinative Functionalization of an α-(Trifluoromethyl)styrene Analogue
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |
| α-(Trifluoromethyl)styrene | Alkyl Sulfone | 3DPA2FBN (photocatalyst), Zn, NaI, Blue LEDs | gem-Difluoroalkylated Styrene | 25% |
Data sourced from a study on general α-(trifluoromethyl)styrenes. cas.cn
Cationic S<sub>N</sub>1'-Type Substitutions
Cycloaddition Reactions Involving the Styrene Moiety
The vinyl group of this compound serves as a dipolarophile in various cycloaddition reactions, providing a powerful method for the construction of complex fluorine-containing heterocyclic systems.
The reaction between α-(trifluoromethyl)styrenes and 2,2,2-trifluorodiazoethane (B1242873) is a well-established method for synthesizing bis(trifluoromethyl)-substituted pyrazolines. researchgate.net This transformation is a [3+2] cycloaddition where the diazo compound acts as the 1,3-dipole. The reaction typically proceeds smoothly in the presence of a catalytic amount of a base like triethylamine (B128534) (Et₃N) and tolerates a wide range of functional groups on the styrene ring. researchgate.net The regioselectivity of the cycloaddition is controlled by the electronic and steric properties of the substituents. For this compound, the electron-deficient nature of the double bond is expected to readily engage with the dipole, leading to the formation of a 3,5-bis(trifluoromethyl)-4-aryl-4,5-dihydro-1H-pyrazole.
Table 3: [3+2] Cycloaddition of α-(Trifluoromethyl)styrene Analogues with 2,2,2-Trifluorodiazoethane
| Styrene Substituent | Base | Product | Yield |
| 4-Methyl | Et₃N | 3,5-Bis(trifluoromethyl)-4-(p-tolyl)-4,5-dihydro-1H-pyrazole | 95% |
| 4-Chloro | Et₃N | 3,5-Bis(trifluoromethyl)-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole | 91% |
| Unsubstituted | Et₃N | 3,5-Bis(trifluoromethyl)-4-phenyl-4,5-dihydro-1H-pyrazole | 94% |
Data represents findings for variously substituted α-(trifluoromethyl)styrenes as reported in the literature. researchgate.net
Trifluoroacetonitrile oxide, typically generated in situ from trifluoroacetohydroximoyl halides, is a reactive 1,3-dipole. It readily undergoes cycloaddition with olefins like styrene to produce 3-trifluoromethyl-2-isoxazolines. d-nb.info The reaction with monosubstituted olefins such as styrene proceeds with high regioselectivity, affording exclusively the 5-substituted isoxazoline (B3343090) derivative. This selectivity is governed by the frontier molecular orbitals of the dipole and the dipolarophile. The electron-withdrawing trifluoromethoxy group in this compound would influence the electronics of the double bond, but the reaction is expected to proceed analogously to yield the corresponding 5-aryl-3-trifluoromethyl-2-isoxazoline. d-nb.infonih.gov
Transition Metal-Catalyzed Cycloadditions
Transition metal-catalyzed cycloaddition reactions provide an efficient method for constructing cyclic structures. rsc.orgresearchgate.netnih.gov While specific research on this compound in this context is not extensively detailed in the provided results, the reactivity of similar α-(trifluoromethyl)styrenes suggests its potential as a dienophile in reactions like the Diels-Alder cycloaddition. rsc.orgresearchgate.net The trifluoromethyl group, an electron-withdrawing group, can activate the double bond of the styrene, making it more susceptible to reaction with electron-rich dienes. researchgate.net The regioselectivity of such reactions is influenced by both electronic and steric factors. researchgate.netbohrium.com For instance, in [3+2] cycloadditions of nitrile imines, the regioselectivity is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. nih.gov
Formal [4+2] cycloadditions, or Diels-Alder reactions, involving styrenes can lead to the formation of dihydronaphthalene derivatives. beilstein-journals.org In one studied reaction, an electrophilic propyn-1-iminium ion reacts with styrene in a process that can be viewed as a formal [4+2] cycloaddition, leading to a resonance-stabilized benzyl (B1604629) cation that subsequently cyclizes. beilstein-journals.org
Hydrofunctionalization Reactions
Hydrofunctionalization reactions of alkenes are fundamental transformations in organic synthesis, allowing for the direct addition of H-X bonds across a double bond. chinesechemsoc.org
Hydroamination Processes with Nitrogen Nucleophiles
The hydroamination of α-(trifluoromethyl)styrenes with various nitrogen nucleophiles, such as 2-nitroimino-imidazolidine, can be achieved under controlled conditions. mdpi.comresearchgate.net These reactions can proceed via different pathways, including hydroamination or defluorinative amination, depending on the reaction conditions. mdpi.com For instance, using DBN as a catalyst in acetonitrile (B52724) at room temperature facilitates the hydroamination of various α-(trifluoromethyl)styrenes with nitrogen-containing heterocycles and guanidines. mdpi.com This method provides a straightforward route to trifluoromethyl-containing neonicotinoid analogs. mdpi.com The success of these reactions highlights the ability to selectively achieve hydroamination without the elimination of fluoride, a common side reaction with trifluoromethyl-substituted styrenes. mdpi.comresearchgate.net
Table 1: Hydroamination of α-(Trifluoromethyl)styrenes with Nitrogen Nucleophiles mdpi.com
| Entry | α-(Trifluoromethyl)styrene | Nitrogen Nucleophile | Product | Yield (%) |
| 1 | 2-(Trifluoromethyl)styrene (B1350635) | 2-Nitroimino-imidazolidine | 3ta | 85 |
| 2 | 4-Chloro-α-(trifluoromethyl)styrene | 2-Nitroimino-imidazolidine | 3ua | 88 |
| 3 | 2-(Trifluoromethyl)styrene | 2-(Nitromethylene)imidazolidine | 3tc | 75 |
Reaction conditions: α-(trifluoromethyl)styrene (1.0 mmol), nitrogen nucleophile (1.0 mmol), DBN (0.5-1.0 equiv.), CH3CN (3 mL), 25 °C. mdpi.com
Hydrothiolation Reactions
Hydrothiolation involves the addition of a thiol across a double bond. thieme-connect.de DBN-catalyzed hydrothiolation of α-(trifluoromethyl)styrenes with thiols proceeds under mild conditions to afford β-CF3-thioethers in an anti-Markovnikov fashion. researchgate.net This atom-economical method provides moderate to good yields of vicinal trifluoromethyl thioethers. researchgate.net In contrast, iodine-catalyzed hydrothiolation of styrene derivatives typically yields Markovnikov products. thieme-connect.com The reaction of α-methylstyrene with various thiols in the presence of iodine in ethyl acetate (B1210297) at room temperature gives the corresponding thioethers in good to excellent yields. thieme-connect.com
Table 2: Iodine-Catalyzed Hydrothiolation of α-Methylstyrene thieme-connect.com
| Entry | Thiol | Product | Yield (%) |
| 1 | Ethyl 2-mercaptoacetate | Ethyl 2-((2-phenylpropan-2-yl)thio)acetate | 94 |
| 2 | 4-(Trifluoromethyl)benzyl mercaptan | (2-Phenylpropan-2-yl)(4-(trifluoromethyl)benzyl)sulfane | 88 |
Reaction conditions: Styrene derivative (1.00 mmol), thiol (2.00 mmol), Iodine (0.20 mmol), EtOAc (6 mL), room temperature, 7 hours. thieme-connect.com
Hydrocarboxylation with Carbon Dioxide
The hydrocarboxylation of styrenes with carbon dioxide (CO2) is a valuable method for synthesizing carboxylic acids. chinesechemsoc.orgd-nb.info Visible-light-driven, photocatalyst-free anti-Markovnikov hydrocarboxylation of styrenes, including 4-(trifluoromethyl)styrene (B10332), has been achieved using aryl thiols. chinesechemsoc.org This process is proposed to involve the formation of a charge-transfer complex between the electron-rich thiolate and the electron-deficient styrene. chinesechemsoc.org Dual catalytic systems, such as photoredox/rhodium catalysis, have also been employed for the hydrocarboxylation of styrenes, where mechanistic studies have helped to improve reaction conditions and yields. frontiersin.org
Reactions with Radical Species
Photocatalytic Coupling Reactions
Photocatalytic methods offer novel ways to generate radical intermediates for coupling reactions. mdpi.com α-(Trifluoromethyl)styrenes are effective radical acceptors in these transformations. mdpi.comcas.cn One such protocol involves the reductive coupling of tetrafluoropyridyl-substituted sulfones with α-(trifluoromethyl)styrenes using zinc and sodium iodide under blue light irradiation. cas.cn This reaction proceeds through the formation of an alkyl radical from the sulfone, which then adds to the styrene. cas.cn
Another example is the photocatalytic alkylation of α-(trifluoromethyl)styrenes with potassium xanthogenates. mdpi.com In this process, an organic photocatalyst and triethyl phosphite (B83602) are used under blue light irradiation. mdpi.com The reaction mechanism involves the generation of an alkyl radical from the xanthogenate, which then adds across the double bond of the styrene. mdpi.com
Table 3: Photocatalytic Coupling of Sulfones with α-(Trifluoromethyl)styrenes cas.cn
| Entry | Sulfone | α-(Trifluoromethyl)styrene | Product | Yield (%) |
| 1 | 2a | 3a | 4a | 75 |
| 2 | 2b | 3a | 4b | 72 |
| 3 | 2c | 3a | 4c | 65 |
Reaction conditions: Sulfone (0.75 mmol), styrene (0.3 mmol), zinc (1.5 mmol), NaI (1.5 mmol), 3DPA2FBN (1.0 mol%), DMSO (10 mL), 20°C, 18 h, 60 W blue LEDs. cas.cn
Reductive Coupling with Sulfones
The vinyl group in α-(trifluoromethyl)styrenes, a class of compounds structurally related to this compound, serves as an effective acceptor for radicals in photocatalytic conditions. cas.cn One notable transformation is the reductive coupling with sulfones. In this process, a single electron reduction of a sulfone, often bearing an electron-deficient group, generates an alkyl radical. cas.cn This radical species subsequently adds across the double bond of the styrene derivative.
A photocatalytic method has been developed for the reductive coupling of tetrafluoropyridyl-substituted sulfones with α-(trifluoromethyl)styrenes. cas.cnresearchgate.net This reaction proceeds in the presence of zinc and sodium iodide under visible light irradiation. researchgate.net The conversion of sulfides to the corresponding sulfones is a key step, as it significantly lowers the reduction potential, thereby increasing reactivity under photoredox conditions. cas.cn The process is initiated by the single electron reduction of the sulfone, leading to the fragmentation of the resulting radical anion to form an alkyl radical and a sulfinate anion. cas.cn This alkyl radical is then trapped by the α-(trifluoromethyl)styrene.
While research has specifically highlighted α-(trifluoromethyl)styrenes, the general mechanism of radical addition to the activated vinyl group is applicable to derivatives like this compound.
Trifluoromethyl Radical Initiated Transformations
The electron-deficient nature of the double bond in styrenes substituted with electron-withdrawing groups makes them susceptible to attack by nucleophilic radicals, such as the trifluoromethyl radical (•CF₃). This initiation leads to the formation of a stable benzylic radical, which can be trapped in various ways to construct more complex molecules.
A prominent example is the three-component coupling of aroyl fluorides, styrenes, and a trifluoromethyl radical source like sodium trifluoromethanesulfinate (Langlois reagent, CF₃SO₂Na). bohrium.com This reaction, achieved through cooperative photoredox and N-heterocyclic carbene (NHC) catalysis, produces β-trifluoromethylated alkyl aryl ketones. bohrium.com The mechanism involves the addition of the •CF₃ radical to the styrene, generating a benzylic radical that then participates in a radical-radical cross-coupling. bohrium.com The reaction tolerates a variety of functional groups on the styrene ring. bohrium.com
The general applicability of this transformation is demonstrated with various substituted styrenes, as shown in the table below.
| Alkene Substrate | Product Yield (%) |
|---|---|
| Styrene | 81 |
| 4-Methylstyrene | 85 |
| 4-Methoxystyrene | 75 |
| 4-Phenylstyrene | 88 |
| 4-Chlorostyrene | 72 |
| 4-(Trifluoromethyl)styrene | 55 |
| 2-Vinylnaphthalene | 70 |
The addition of radical-trapping reagents like TEMPO has been shown to suppress these reactions, supporting the proposed free radical pathway. bohrium.commdpi.com This reactivity highlights a key pathway for the functionalization of this compound, where the addition of a trifluoromethyl radical would lead to a benzylic radical intermediate poised for further synthetic elaboration.
Reactivity Towards Anionic Initiators
The polymerization behavior of styrenes is heavily influenced by the electronic nature of their substituents. While styrene itself readily undergoes anionic polymerization, the introduction of a strongly electron-withdrawing group at the α-position, such as a trifluoromethyl group, significantly alters this reactivity. ibm.com
Research on α-(trifluoromethyl)styrene shows that it does not readily undergo anionic homopolymerization, even at low temperatures. ibm.com This resistance is not due to a lack of activation of the double bond, but rather to the prevalence of side reactions. The primary competing reaction involves an addition-elimination sequence (Sₙ2'), where the anionic initiator attacks the double bond, followed by the elimination of a fluoride ion from the trifluoromethyl group. ibm.com
The electron-withdrawing nature of fluoroalkyl groups enhances the reactivity of the vinyl monomer towards nucleophilic attack, a principle that is well-established in the anionic polymerization of various fluorinated vinyl monomers like fluorinated acrylates and methacrylates. rsc.org For instance, the incorporation of fluoroalkyl groups in methacrylate (B99206) esters significantly enhances their anionic polymerizability compared to non-fluorinated analogues. rsc.org However, in the case of α-(trifluoromethyl)styrene, this enhanced electrophilicity of the double bond is coupled with the lability of the C-F bonds in the presence of a strong nucleophile, favoring elimination over polymerization. ibm.com This suggests that this compound, while activated towards nucleophilic attack by the trifluoromethoxy group, would likely exhibit complex reactivity with anionic initiators, with a potential for side reactions involving the trifluoromethoxy group rather than straightforward polymerization.
O-Trifluoromethylation of Related Substrates
The synthesis of aryl trifluoromethyl ethers, such as this compound, is most commonly achieved through the O-trifluoromethylation of the corresponding phenols. Direct O-trifluoromethylation is challenging due to the "hard" nature of the oxygen atom. cas.cn However, several methods have been developed to overcome this, providing practical routes to these valuable compounds.
A notable two-step protocol involves the O-carboxydifluoromethylation of a phenol (B47542) followed by a decarboxylative fluorination. cas.cn This strategy utilizes readily available and inexpensive reagents. In the first step, the phenol (e.g., 2-hydroxystyrene) is reacted with sodium bromodifluoroacetate to yield an aryloxydifluoroacetic acid intermediate. The subsequent step involves a silver-catalyzed decarboxylative fluorination using a fluorinating agent like Selectfluor® to generate the final aryl trifluoromethyl ether. cas.cn This method is applicable to a range of substituted phenols. cas.cn
Another approach involves the direct O-trifluoromethylation of phenols using hypervalent iodine compounds, known as Togni reagents, often in the presence of a base. mdpi.comchemrevlett.com Furthermore, photocatalytic methods have been developed for the O-trifluoromethylation of N-aryl-N-hydroxylamines, which then undergo rearrangement to yield ortho-trifluoromethoxylated anilines, demonstrating an alternative strategy for introducing the OCF₃ group onto an aromatic ring. mdpi.comrsc.org
The yields for the two-step O-trifluoromethylation of various phenols are presented below.
| Substituent on Phenol | Overall Yield (%) |
|---|---|
| 4-CN | 75 |
| 4-CO₂Me | 73 |
| 4-Br | 68 |
| 4-Cl | 65 |
| 4-Ph | 61 |
| H | 56 |
| 4-Me | 52 |
| 4-OMe | 43 |
These synthetic strategies provide access to this compound from its corresponding phenolic precursor, enabling further investigation of its reactivity and applications.
Polymerization Chemistry of 2 Trifluoromethoxy Styrene
Free Radical Homopolymerization Studies
Initiator Effects on Polymerization
There is no available data on the effects of different initiators on the homopolymerization of 2-(Trifluoromethoxy)styrene. While a study on the copolymerization of a related monomer, isobutyl 2-(trifluoromethoxy)phenylcyanoacrylate, with styrene (B11656) utilized 1,1'-Azobis(cyanocyclohexane) (ABCN) as a radical initiator, this does not provide insight into the homopolymerization behavior or specific initiator effects for this compound itself. chemrxiv.org
Controlled Radical Polymerization (CRP) Techniques
No specific research articles or data were found regarding the application of Reversible Addition-Fragmentation Chain Transfer (RAFT), Atom Transfer Radical Polymerization (ATRP), or Nitroxide-Mediated Polymerization (NMP) to this compound. While these techniques are widely used for various styrene derivatives, their application to this specific monomer has not been reported in the available literature.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
No information is available on the RAFT polymerization of this compound.
Atom Transfer Radical Polymerization (ATRP)
No information is available on the ATRP of this compound.
Nitroxide-Mediated Polymerization (NMP)
No information is available on the NMP of this compound.
Copolymerization Behavior with Co-monomers
The incorporation of this compound into copolymers is a key method for tuning polymer properties, leveraging the unique characteristics imparted by the -OCF3 group. Its behavior is largely dictated by its electronic nature and steric profile when reacting with other monomers.
Reactivity Ratios in Copolymerization
Specific reactivity ratios for the copolymerization of this compound are not extensively documented in publicly available literature. However, insights can be drawn from related fluorinated styrenic monomers. Generally, the strongly electron-withdrawing nature of the trifluoromethoxy group reduces the electron density of the vinyl double bond. This makes the monomer more electrophilic compared to styrene.
In radical copolymerization, this electronic effect influences the cross-propagation rate constants. For instance, in the copolymerization of electron-deficient monomers with electron-rich monomers like styrene, there is often a tendency toward alternation. While direct data is scarce, studies on structurally related monomers provide valuable context. For example, the radical copolymerization of 2-trifluoromethoxy-substituted isobutyl phenylcyanoacrylate—a complex trisubstituted ethylene (B1197577) monomer—with styrene has been explored. chemrxiv.org Due to its electron-deficient nature, this monomer does not homopolymerize but readily copolymerizes with styrene. chemrxiv.org
The following table shows data from the copolymerization of isobutyl 2-(trifluoromethoxy)phenylcyanoacrylate (M₁) with styrene (M₂), highlighting the incorporation of the fluorinated monomer into the resulting copolymer. chemrxiv.org
| Feed Ratio (M₂/M₁) | Polymer Yield (%) | Nitrogen Content (N%) | M₁ in Copolymer (mol%) |
| 3.0 | 12.3 | 2.11 | 22.4 |
Table 1: Copolymerization data for Isobutyl 2-(trifluoromethoxy)phenylcyanoacrylate (M₁) with Styrene (M₂). Data sourced from a study on related phenylcyanoacrylate monomers. chemrxiv.org
This demonstrates that a monomer containing the 2-trifluoromethoxy group can be effectively incorporated into a polymer chain with styrene, indicating its potential as a functional co-monomer.
Synthesis of Block Copolymers
The synthesis of block copolymers requires controlled or living polymerization techniques, which allow for the sequential addition of different monomers to a growing polymer chain. Common methods suitable for this purpose include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and living anionic polymerization. researchgate.netnih.gov
While specific examples detailing the synthesis of block copolymers from this compound are not prominent in the reviewed literature, the general methodology is well-established for other styrene derivatives. For instance, a polystyrene block could be synthesized first, followed by the addition of this compound to create a diblock copolymer. The success of such a synthesis would depend on the ability of the propagating chain end to efficiently initiate the polymerization of the second monomer and the stability of the system under the chosen polymerization conditions. The synthesis of block copolymers containing segments of other fluorinated monomers, such as 2-(trifluoromethyl)acrylate and pentafluorostyrene, has been successfully demonstrated using these controlled polymerization methods. researchgate.netrsc.org
Alternating Copolymerization Studies
Alternating copolymers are characterized by a regular [A-B-A-B]n structure, which can arise when two monomers with significantly different electronic properties are copolymerized. cmu.edunih.gov This typically occurs between an electron-rich (donor) monomer and an electron-poor (acceptor) monomer.
The this compound monomer, with its electron-withdrawing -OCF3 group, can be classified as a more electron-poor or acceptor-type monomer relative to unsubstituted styrene. This suggests a propensity for alternating copolymerization when paired with a strong electron-donor monomer. Studies on related systems, such as the copolymerization of electrophilic trisubstituted ethylenes (TSE) like phenylcyanoacrylates with electron-rich monomers such as styrene, show a strong tendency to form alternating structures. chemrxiv.org Research indicates that in the copolymerization of isobutyl 2-(trifluoromethoxy)phenylcyanoacrylate with styrene, the resulting structure consists of isolated units of the fluorinated monomer alternating with short sequences of styrene. chemrxiv.org This behavior is driven by the formation of a charge-transfer complex between the donor and acceptor monomers, which then polymerizes.
Anionic Polymerization Investigations and Polymer Architecture Control
Anionic polymerization is a powerful technique for synthesizing polymers with well-defined architectures, including controlled molecular weights, narrow molecular weight distributions, and complex structures like block and star polymers. ethernet.edu.etuni-bayreuth.de However, this method is highly sensitive to the presence of electrophilic or acidic functional groups on the monomer, which can terminate the living anionic chain end.
There is a notable lack of research on the anionic polymerization of this compound. The primary challenge lies in the nature of the trifluoromethoxy group. This group is strongly electron-withdrawing, which could potentially destabilize the propagating carbanion. Furthermore, the ether linkage (C-O) adjacent to the electron-deficient aromatic ring might be susceptible to nucleophilic attack by the highly reactive anionic initiators (e.g., alkyllithiums) or the propagating chain end, leading to side reactions and loss of control. Studies on the closely related α-trifluoromethylstyrene have shown that it is reluctant to undergo anionic homopolymerization, suggesting that fluorinated styrenes can present significant challenges for this polymerization method. rsc.org Therefore, achieving controlled polymer architecture of this compound via anionic polymerization remains a significant synthetic hurdle.
Influence of the Trifluoromethoxy Group on Polymerization Dynamics and Regioselectivity
The trifluoromethoxy group, particularly at the ortho- (2-) position, exerts a profound influence on both the kinetics (dynamics) and the regiochemistry of polymerization.
Polymerization Dynamics: The primary influence on polymerization dynamics comes from two factors: steric hindrance and electronic effects.
Steric Hindrance : The -OCF3 group at the ortho-position is sterically bulky. This bulkiness physically obstructs the approach of a monomer to the active center of a growing polymer chain. Consequently, the rate of propagation is expected to be significantly lower for this compound compared to unsubstituted styrene or its meta- and para-isomers.
Electronic Effects : The -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect). This reduces the electron density of the vinyl group, which can alter its reactivity. In radical polymerization, this can affect the monomer's reactivity ratios in copolymerizations, as discussed previously.
Regioselectivity: Regioselectivity in styrene polymerization refers to the orientation of monomer addition to the polymer chain. For styrenic monomers, polymerization proceeds almost exclusively in a head-to-tail fashion to minimize steric repulsion and form a more stable propagating radical or anion. The bulky ortho-substituent in this compound would strongly reinforce this preference. Any head-to-head addition would place two bulky substituents in close proximity (on adjacent carbons of the polymer backbone), which is sterically and energetically unfavorable. While no specific studies on the regioselectivity of this compound polymerization were found, it is anticipated to exhibit extremely high, if not exclusively, head-to-tail regioselectivity due to the significant steric hindrance imposed by the ortho-trifluoromethoxy group. Theoretical investigations on other substituted styrenes have shown that steric effects of the ligand can significantly influence regioselectivity. mdpi.com
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-(Trifluoromethoxy)styrene. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. For a complete characterization, ¹H, ¹³C, and ¹⁹F NMR spectra are typically acquired. slideshare.net
¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule. The vinyl protons of the styrene (B11656) moiety typically appear in the range of δ 5.2–6.8 ppm. The aromatic protons on the benzene (B151609) ring will exhibit complex splitting patterns due to their coupling with each other.
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The aromatic carbons generally resonate in the δ 114–140 ppm region. The carbon atom of the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes the chances of peak overlap. lcms.cz The trifluoromethoxy group (–OCF₃) in this compound is expected to show a distinct signal, often a singlet, in the ¹⁹F NMR spectrum. nih.gov The chemical shift of the CF₃ group typically appears between δ -60 to -65 ppm.
Table 1: Predicted NMR Data for this compound This table presents predicted data based on typical chemical shifts for similar functional groups and is for illustrative purposes.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H (Vinyl) | 5.2 - 6.8 | m (multiplet) | Complex splitting due to geminal and cis/trans coupling. |
| ¹H (Aromatic) | 7.0 - 7.8 | m (multiplet) | Represents the four protons on the substituted benzene ring. |
| ¹³C (Vinyl) | 110 - 140 | - | Two distinct signals for the two vinyl carbons. |
| ¹³C (Aromatic) | 114 - 150 | - | Multiple signals corresponding to the aromatic carbons. |
| ¹³C (CF₃) | ~120 | q (quartet) | Coupling with three fluorine atoms (¹JCF). |
| ¹⁹F (OCF₃) | -60 to -65 | s (singlet) | Characteristic shift for a trifluoromethoxy group. |
Mass Spectrometry (MS) Techniques for Molecular Weight and Purity
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. For this compound, with a molecular formula of C₉H₇F₃O, the expected molecular weight is approximately 188.15 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 188. This peak confirms the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for styrenic compounds involve the loss of the vinyl group or fragments from the substituent. The presence of a trifluoromethoxy group would lead to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion, which in turn can confirm the elemental composition with high accuracy. nih.gov
Chromatographic Separations for Compound Analysis (HPLC, GC)
Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, and for determining its purity. rsc.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. advancechemjournal.com For a moderately polar compound like this compound, reversed-phase HPLC is a suitable method. advancechemjournal.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity of the compound can be determined by the area of its peak in the chromatogram relative to the total area of all peaks. HPLC is also used to monitor the progress of reactions involving this compound. nih.gov
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile compounds. this compound is a liquid with a boiling point that makes it amenable to GC analysis. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. nih.gov A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, providing a definitive analysis of the compound and any impurities. netzsch.com
Table 2: Typical Chromatographic Methods for the Analysis of this compound
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
|---|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV | Purity assessment, reaction monitoring |
| GC | Polysiloxane-based (e.g., DB-5) | Helium or Nitrogen | FID | Purity analysis, separation from volatile impurities |
| GC-MS | Capillary column (e.g., HP-5ms) | Helium | Mass Spectrometer | Compound identification, impurity profiling |
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While obtaining suitable single crystals of a liquid compound like this compound can be challenging, derivatization to a solid crystalline compound can facilitate this analysis.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netaps.org It has been widely applied to study the properties of various molecules, including substituted styrenes.
DFT calculations, often using functionals like B3LYP and M06-2X, are employed to determine the optimized geometries, electronic energies, and orbital distributions of molecules. researchgate.netmdpi.comresearchgate.net For instance, in the context of cycloaddition reactions, DFT has been used to analyze the electronic structure of reactants to predict their reactivity. mdpi.com The analysis of global and local electrophilicity and nucleophilicity indices derived from DFT calculations helps in understanding the polar nature of reactions and predicting regioselectivity. researchgate.netbohrium.com For example, the trifluoromethyl group, despite its strong electron-withdrawing nature, can act as a modest π-electron donor when substituting a carbenium ion, a phenomenon that can be rationalized through ab initio calculations. beilstein-journals.org
| Computational Method | Application | Key Findings | References |
|---|---|---|---|
| DFT (B3LYP/6-311++G(d,p)) | [3+2] Cycloaddition Reactions | Used to optimize stationary points and analyze electronic factors controlling regioselectivity and stereoselectivity. | mdpi.com |
| DFT (M06-2X/cc-pVTZ) | Reaction of α-(Trifluoromethyl)styrenes with 2-pyridones | Computed Gibbs free energy profiles to understand reaction mechanisms. | researchgate.net |
| Ab initio calculations | Analysis of CF3-substituted carbocations | Demonstrated the π-electron-donating ability of the CF3 group in carbocations. | beilstein-journals.org |
Mechanistic Investigations of Reaction Pathways
Computational studies are crucial for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and understanding the factors that govern reaction outcomes.
Transition State Analysis in Organic Transformations
Transition state theory is a fundamental concept in chemical kinetics that describes the rates of elementary reactions. Computational modeling allows for the localization and characterization of transition state structures, providing insights into the energy barriers of reactions. For example, in the oxidation of styrene with atomic oxygen, DFT calculations have been used to model the transition state, revealing a terminal addition of the oxygen atom to the π-bond as the rate-determining step. acs.org The energy barrier for this step was calculated to be 7.6 kcal/mol. acs.org Intrinsic reaction coordinate (IRC) calculations further connect the transition state to the reactants and a biradical intermediate. acs.org
Similarly, in the reaction between α-(trifluoromethyl)styrene and 2-pyridone, DFT calculations at the M06-2X level have been employed to compute the Gibbs free energy profile, elucidating the mechanism involving a β-fluorocarbanion intermediate. researchgate.net These studies highlight the importance of the base in directing the reaction towards either protonation or β-fluorine elimination. researchgate.net
Regioselectivity and Stereoselectivity Predictions
Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. By comparing the activation energies of different possible reaction pathways, the most favorable outcome can be determined.
In the context of [3+2] cycloaddition reactions involving nitrones and alkenes, DFT calculations have been successfully used to explain and predict the observed regioselectivity and stereoselectivity. mdpi.combohrium.com The analysis of local Parr functions, which are derived from DFT, can explain the observed regioselectivity. bohrium.com For instance, in the reaction of a nitrone with 1-sulphonyl-1-trifluoromethylallene, the reaction was found to be completely meta-regioselective. bohrium.com The presence of both trifluoromethyl and sulphonyl groups as electron-withdrawing substituents markedly increases the reactivity of the allene (B1206475) and dictates the meta selectivity. bohrium.com
In the polymerization of para-methoxystyrene catalyzed by a palladium complex, DFT calculations showed that the 2,1-insertion of the monomer is both kinetically and thermodynamically more favorable than the 1,2-insertion during the chain initiation stage. mdpi.com The free energy barrier for the 2,1-insertion was calculated to be 18.0 kcal/mol, which is 2.8 kcal/mol lower than that for the 1,2-insertion. mdpi.com
| Reaction | Computational Method | Predicted Selectivity | Key Factor | References |
|---|---|---|---|---|
| [3+2] Cycloaddition of a nitrone with 1-sulphonyl-1-trifluoromethylallene | DFT | Complete meta-regioselectivity | Electron-withdrawing nature of trifluoromethyl and sulphonyl groups | bohrium.com |
| Polymerization of p-methoxystyrene with a Pd catalyst | DFT | Prefers 2,1-insertion over 1,2-insertion | Lower free energy barrier for 2,1-insertion | mdpi.com |
| Oxidation of styrene with O(3P) | DFT (M06-2X) | Product distribution determined by intermediate conformation | O-C-C-C dihedral angle of the triplet intermediate | acs.org |
Modeling of Polymerization Processes
The polymerization of styrene derivatives can be modeled computationally to understand the thermodynamics and kinetics of the process, from initiation to termination.
Chain Initiation and Propagation Thermodynamics
The thermodynamics of polymerization, particularly the enthalpy (ΔH) and entropy (ΔS) changes, are crucial for understanding the feasibility and control of the polymerization process. 213.55.90 Chain polymerizations are typically exothermic (negative ΔH) and exoentropic (negative ΔS). 213.55.90
Computational modeling can provide detailed insights into the energetics of the initiation and propagation steps. For the polymerization of para-methoxystyrene, DFT calculations have shown that the chain initiation via 2,1-insertion is highly exergonic, releasing 29.8 kcal/mol of energy. mdpi.com The propagation step, starting from the 2,1-insertion product, also proceeds with a defined activation energy. mdpi.com Kinetic modeling of free-radical polymerization of styrene often involves a set of differential equations describing the concentrations of initiator, monomer, and polymer radicals over time. researchgate.netscielo.brscielo.br These models can predict conversion rates and molecular weight distributions. researchgate.netresearchgate.net
Radical Anion Generation and Stability
In certain reactions, the generation and stability of radical anions are key mechanistic features. For instance, in the photocatalytic reductive coupling of sulfones with α-(trifluoromethyl)styrenes, a radical anion is generated through single-electron reduction of the sulfone. cas.cn Theoretical analysis suggests that the fragmentation of this radical anion preferentially leads to the formation of an alkyl radical and a sulfinate anion. cas.cn
The stability and reactivity of radical intermediates are also crucial in photoredox catalysis. In the aziridination of styrenes, the reaction proceeds through a nitrene radical anion. rwth-aachen.de DFT studies can be employed to investigate the electronic structure and stability of such radical anion intermediates. mdpi.com For example, in the electroreductive synthesis of primary amines, DFT calculations supported a proton-coupled electron-transfer (PCET) mechanism for the generation of a radical intermediate. mdpi.com
Charge-Transfer Complex (CTC) and Electron Donor-Acceptor (EDA) Complex Investigations
While specific computational and theoretical studies focusing solely on charge-transfer complexes (CTCs) or electron donor-acceptor (EDA) complexes of 2-(trifluoromethoxy)styrene are not widely available in published literature, the principles governing these interactions are well-established, and the behavior of analogous compounds provides substantial insight. An EDA complex is formed through the association of an electron-rich molecule (the donor) and an electron-deficient molecule (the acceptor). acs.orgwikipedia.org This association results in a new molecular aggregate that often exhibits a characteristic charge-transfer absorption band in its UV-visible spectrum, which is absent in the spectra of the individual components. acs.orgjetir.org
Styrene and its derivatives are frequently studied components in EDA complexes. researchgate.net The role of the styrene derivative—as either an electron donor or an acceptor—is determined by the electronic properties of its substituents. For example, styrenes possessing electron-donating groups, such as a p-methoxy substituent, can engage in π–π stacking interactions to form EDA complexes with appropriate electron acceptors. acs.org In contrast, the presence of a strong electron-withdrawing group, like the trifluoromethoxy (-OCF₃) group in this compound, diminishes the electron density of the molecule's π-system. This makes the compound a suitable electron acceptor for forming CTCs and EDA complexes with various electron donors.
Investigations into CTC formation with other electron-deficient styrenes serve as an excellent proxy for understanding the potential interactions of this compound. A relevant study explored the formation of a CTC between 4-(trifluoromethyl)styrene (B10332), a constitutional isomer of this compound with a potent electron-withdrawing group, and an electron-rich sodium thiolate (p-tBuC₆H₄SNa). chinesechemsoc.org The establishment of this complex was confirmed using UV-vis and ¹⁹F-NMR spectroscopy. chinesechemsoc.org
UV-Visible Spectroscopy: The mixing of an electron donor and acceptor to form a CTC typically results in a bathochromic (red) shift of the absorption bands or the appearance of a new, lower-energy absorption band. researchgate.net In the study involving 4-(trifluoromethyl)styrene and the thiolate donor, a notable bathochromic shift was observed in the UV-vis spectrum of the mixture when compared to the spectra of the individual molecules. This shift provides clear evidence of the electronic interaction and formation of a CTC. chinesechemsoc.org
¹⁹F-NMR Spectroscopy: As a highly sensitive technique for probing the electronic environment of fluorine atoms, ¹⁹F-NMR is invaluable for studying interactions involving fluorinated compounds. lcms.czconicet.gov.ar During the investigation of the 4-(trifluoromethyl)styrene CTC, researchers monitored the ¹⁹F-NMR chemical shift of the trifluoromethyl (-CF₃) group while increasing the concentration of the thiolate electron donor. A clear downfield shift of the -CF₃ signal was observed, indicating a transfer of electron density from the electron-rich thiolate to the electron-deficient styrene. This observation directly supports the occurrence of charge transfer within the complex. chinesechemsoc.org
These findings strongly suggest that this compound would exhibit similar behavior, functioning as an electron acceptor to form EDA complexes with suitable electron donors. The formation of such complexes could be similarly investigated and confirmed using spectroscopic methods like UV-vis and ¹⁹F-NMR. The electron-withdrawing nature of styrenes bearing trifluoromethyl groups makes them effective partners in forming EDA complexes that can be activated for further chemical reactions. nih.gov
The table below outlines the key spectroscopic observations from the study of the charge-transfer complex between 4-(trifluoromethyl)styrene and a sodium thiolate donor. This serves as a representative model for the data that would be expected from similar investigations involving this compound. chinesechemsoc.org
| Parameter | Observation | Result Interpretation |
| UV-vis Spectroscopy | Significant bathochromic (red) shift in the absorption spectrum upon mixing the donor and acceptor. | Formation of a new, lower-energy electronic state characteristic of a Charge-Transfer Complex. |
| ¹⁹F-NMR Spectroscopy (Chemical Shift of -CF₃) | Distinct downfield shift with increasing concentration of the electron donor. | Increased electron density on the 4-(trifluoromethyl)styrene molecule due to electron donation from the thiolate, confirming charge transfer. |
Research Applications and Emerging Frontiers in Materials Science
Development of Fluorinated Polymers with Tailored Properties
The introduction of fluorine-containing functional groups, such as trifluoromethoxy, into polymer structures is a key strategy for developing materials with tailored and superior performance characteristics. The -OCF3 group, in particular, is noted for its low polarizability, high hydrophobicity, and the strong carbon-fluorine bonds, which collectively enhance the properties of the base polymer.
Polymers incorporating trifluoromethoxy groups are recognized for their significant thermal and chemical stability. While direct studies on the homopolymer of 2-(trifluoromethoxy)styrene are limited, research on other polymers featuring -OCF3 groups, such as polyimides and poly(aryl ether ketones), demonstrates these benefits. tandfonline.comacs.org The high dissociation energy of the C-F bonds within the trifluoromethoxy group contributes to the polymer's resistance to thermal degradation. rsc.org
For instance, a series of novel polyimide (PI) films prepared with a diamine containing trifluoromethoxy groups (2,2'-bistrifluoromethoxy-biphenyl-4,4'-diamine) showed remarkable thermal stability, with a 5% weight loss temperature (T5%) as high as 581°C and a glass transition temperature (Tg) of 368°C. acs.org Similarly, poly(aryl ether ketone) (PEK) polymers with -OCF3 side groups also exhibit high thermal stability, with T5% values exceeding 520°C. tandfonline.com These findings suggest that a polymer synthesized from this compound would likely possess enhanced thermal stability compared to conventional polystyrene. Furthermore, the chemical inertness associated with fluorination can lead to improved resistance against solvents and corrosive chemicals. rsc.org
Table 1: Thermal and Mechanical Properties of a Polyimide Film (PI-30) Containing Trifluoromethoxy Groups acs.org
| Property | Value |
| 5% Weight Loss Temp. (T5%) | 581 °C |
| Glass Transition Temp. (Tg) | 368 °C |
| Tensile Strength (TS) | 195 MPa |
| Tensile Modulus (TM) | 3.5 GPa |
| Moisture Absorption (Ma) | 0.74% |
Studies on polyimide films containing -OCF3 groups have demonstrated high optical transparency. acs.org These films can also exhibit reduced coloration, a common issue in aromatic polymers, leading to lighter color and higher light transmittance. rsc.org Research on other fluorinated styrenes, such as those with -CF3 groups, shows they are promising materials for optics due to high transparency (over 89% transmittance for thin films). researchgate.netresearchgate.net It is therefore anticipated that polymers derived from this compound would be suitable for applications requiring high optical clarity, such as optical films and lenses.
Polymers with Enhanced Thermal and Chemical Stability
Specialized Monomers for Advanced Material Synthesis
The unique properties imparted by the 2-(trifluoromethoxy) group make this styrene (B11656) derivative a candidate as a specialized monomer for creating advanced materials. Research has explored the synthesis of copolymers incorporating related trifluoromethoxy structures for various applications. chemrxiv.orgchemrxiv.org
While specific research detailing the use of this compound for polymer optical fibers (POF) is not available in the reviewed literature, fluorinated polymers are generally favored for this application. The primary material for POF is often poly(methyl methacrylate) (PMMA), but fluorinated polymers are used to reduce transmission loss. researchgate.netscribd.com The substitution of hydrogen atoms with heavier atoms like fluorine minimizes absorption bands in the visible and near-infrared regions. researchgate.net Research on the related 2-(trifluoromethyl)styrene (B1350635) has shown its potential for creating high-Tg, low-loss optical fibers. researchgate.netresearchgate.net Given that the trifluoromethoxy group also lowers the refractive index and potentially optical loss, this compound remains a theoretical candidate for developing next-generation POF materials, though experimental data is lacking.
There is no specific information in the available literature on the application of this compound in polymer electrolytes for energy storage. Research in this area often focuses on polyethers, polycarbonates, and polymers with tethered anions like (4-styrenesulfonyl)(trifluoromethanesulfonyl)imide to enhance ion transport. researchgate.netsciopen.commdpi.com While fluorination is a strategy used to improve the chemical and electrochemical stability of electrolytes, the direct use of this compound as a monomer for this purpose has not been reported. rsc.org
Based on the available research, there is no specific information regarding the use of this compound in the synthesis of hydrogel materials with modified permeability. Hydrogel research typically involves hydrophilic polymers like polyvinyl alcohol or polyethylene (B3416737) glycol to form water-swollen networks. mdpi.comchemmethod.com The inherent hydrophobicity of highly fluorinated groups like trifluoromethoxy would likely make this compound unsuitable for traditional aqueous hydrogel synthesis without significant chemical modification.
Polymer Electrolytes for Energy Storage Research
Precursors in Complex Organic Synthesis
The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in modern chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity in molecules designed for pharmaceutical and materials science applications. nih.govacs.org Styrenic compounds bearing this functional group, such as this compound and its isomers, represent a class of highly valuable precursors for complex organic synthesis. Their utility stems from the reactive vinyl group, which can participate in a wide array of chemical transformations, and the influential electronic properties of the trifluoromethoxy group.
The preparation of trifluoromethoxylated styrene derivatives often begins with a precursor like 2-trifluoromethoxy acetophenone (B1666503), which can be synthesized through methods like fluorodesulfurization. researchgate.netthieme-connect.comthieme-connect.com This ketone can then be transformed into the corresponding styrene. The presence of the trifluoromethoxy group, known for its strong electron-withdrawing nature, significantly influences the reactivity of the vinyl moiety, making these styrenes unique building blocks in synthetic chemistry. researchgate.netthieme-connect.com They serve as key starting materials for introducing the -OCF₃ group into more elaborate molecular architectures.
Building Blocks for Trifluoromethoxylated Compounds
This compound and its related isomers are versatile building blocks for constructing a diverse range of trifluoromethoxylated compounds. rsc.org The reactivity of the styrene double bond allows for its incorporation into larger molecular frameworks through various polymerization and addition reactions. These monomers can be used to synthesize specialty polymers and copolymers, where the inclusion of the trifluoromethoxy group imparts desirable properties such as enhanced thermal stability and chemical resistance. chemrxiv.orgnetascientific.com
For instance, research has demonstrated the synthesis of novel ring-substituted isobutyl phenylcyanoacrylates, including a 2-trifluoromethoxy derivative, which are subsequently copolymerized with styrene. chemrxiv.org This highlights the role of trifluoromethoxylated styrenes as monomers for creating functional polymers. The resulting copolymers are soluble in common organic solvents like ethyl acetate (B1210297) and chloroform, making them processable for various applications. chemrxiv.org
The general strategy involves the Knoevenagel condensation of a trifluoromethoxy-substituted benzaldehyde (B42025) with a cyanoacetate (B8463686) to form the functionalized acrylate (B77674) monomer, which is then polymerized. chemrxiv.org This approach showcases how the core trifluoromethoxylated styrene structure serves as a foundational unit for building more complex, functional materials. The trifluoromethoxylated products derived from these building blocks are often explored for their potential as advanced materials and are considered valuable scaffolds for the development of new drugs and agrochemicals. rsc.org
Table 1: Synthesis of Trifluoromethoxylated Phenylcyanoacrylates
| Starting Benzaldehyde | Product | Polymerization |
|---|---|---|
| 2-Trifluoromethoxybenzaldehyde | 2-Trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylate | Copolymerized with styrene |
| 3-Trifluoromethoxybenzaldehyde | 3-Trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylate | Copolymerized with styrene |
| 4-Trifluoromethoxybenzaldehyde | 4-Trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylate | Copolymerized with styrene |
Data sourced from synthesis and copolymerization studies of ring-substituted phenylcyanoacrylates. chemrxiv.org
Intermediates for Fluorinated Fine Chemicals and Derivatives
Beyond their role as simple building blocks, trifluoromethoxylated styrenes function as crucial intermediates in the synthesis of fluorinated fine chemicals and complex derivatives. researchgate.net Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and fluorinated versions are of particular interest in the pharmaceutical, agrochemical, and electronics industries. fluoropharm.com
The transformation of the vinyl group in this compound allows for the creation of a variety of functionalized molecules. For example, α-(trifluoromethyl)styrenes, close structural relatives, are used as versatile synthetic intermediates to prepare more complex fluorinated compounds through reactions that activate the C-F bond. rsc.orgresearchgate.net These derivatives can undergo reactions like cycloadditions to construct cyclic systems containing fluorine or trifluoromethyl groups. rsc.orgresearchgate.net Similarly, the double bond in trifluoromethoxylated styrenes can be targeted to produce a range of derivatives.
Research into the radical polymerization of styrene initiated by a trifluoromethyl radical has shown that trifluoromethylated styrene units can be incorporated into polystyrene chains. nih.govresearchgate.net This results in polymers with significantly improved thermal stability. nih.govresearchgate.net Analogous polymerizations using this compound would be expected to yield polymers with unique properties conferred by the -OCF₃ group, making them valuable fine chemicals for high-performance materials applications, such as in polymer optical fibers. researchgate.net These styrenic compounds are thus key intermediates, providing a pathway from simple precursors to high-value, functional fluorinated materials and molecules. researchgate.net
Table 2: Properties of Polymers Derived from Fluorinated Styrenes
| Monomer | Polymer Type | Key Property Improvement | Potential Application |
|---|---|---|---|
| Trifluoromethyl Styrene | CF₃-Polystyrene | Enhanced thermal stability | High-performance materials |
| 2-Trifluoromethyl Styrene | Poly(TFMSt) | High Glass Transition Temp. (>140 °C) | Graded-index polymer optical fibers |
| 2-Trifluoromethoxy-substituted Phenylcyanoacrylate | Copolymer with Styrene | Functionalized polymer | Specialty materials |
This table summarizes findings on polymers created from related fluorinated styrene monomers. chemrxiv.orgnih.govresearchgate.netresearchgate.net
Conclusion and Outlook
Current State of Research and Knowledge Gaps
The investigation of 2-(trifluoromethoxy)styrene and related fluorinated styrenic monomers is an active area of materials science and organic synthesis. Current research has successfully demonstrated the synthesis and polymerization of various trifluoromethyl-substituted styrenes, including 2-(trifluoromethyl)styrene (B1350635) (2TFMS). researchgate.net These studies have revealed that polymers derived from these monomers, such as poly(2TFMS), exhibit promising optical and thermal properties, including high transparency and decomposition temperatures around 400°C. researchgate.net The introduction of the trifluoromethoxy group is of particular interest as it can impart unique electronic and physical characteristics to the resulting polymers.
However, significant knowledge gaps remain. While the synthesis of related compounds like 2-trifluoromethoxy acetophenone (B1666503) and β-trifluoromethoxystyrenes has been described, detailed studies on the reactivity and polymerization behavior of this compound itself are less common. thieme-connect.com There is a need for a more comprehensive understanding of how the trifluoromethoxy group at the ortho position influences polymerization kinetics, polymer architecture, and the final material properties compared to other fluorinated analogues. researchgate.net Furthermore, the exploration of copolymerization of this compound with other monomers to fine-tune material properties is an area that warrants deeper investigation. A significant challenge in the broader field of fluorinated compounds is the lack of extensive toxicity and environmental impact data, which is a critical knowledge gap for the commercialization and widespread application of new materials. researchgate.netarchives.gov
Future Directions in Synthetic Methodology Development
The development of novel and efficient synthetic methodologies is crucial for advancing the field of fluorinated polymers. For this compound and its derivatives, future research is likely to focus on several key areas. One promising direction is the refinement of existing synthetic routes to improve yield, reduce costs, and enhance substrate scope. This includes the development of more efficient trifluoromethoxylation reagents and catalytic systems. mdpi.com
Furthermore, the application of modern polymerization techniques to this compound is a key area for future exploration. Controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have proven effective for a wide range of monomers and could offer precise control over the molecular weight and architecture of poly(this compound). weiyougroup.orgmdpi.com The development of photo-induced and step-growth RAFT polymerizations could open up new avenues for creating complex polymer structures from this monomer. weiyougroup.org Additionally, exploring transition metal-catalyzed cycloaddition reactions could lead to the construction of novel cycloalkanes and cycloalkenes containing the trifluoromethoxy styrene (B11656) unit. researchgate.net The development of one-pot synthesis strategies, such as those developed for other styrene derivatives, could also streamline the production of complex molecules from this compound. acs.org
Prospects for Novel Polymer Architectures and Materials
The unique properties imparted by the trifluoromethoxy group make this compound a promising building block for a variety of advanced materials with novel architectures. The ability to precisely control polymerization will enable the synthesis of complex macromolecular structures such as block copolymers, star polymers, and graft copolymers. researchgate.netacs.orgrsc.org
For instance, block copolymers containing a poly(this compound) segment could exhibit interesting self-assembly behaviors, leading to the formation of well-defined nanostructures with potential applications in nanotechnology and drug delivery. researchgate.net Star polymers with a poly(this compound) core or arms could lead to materials with unique rheological and thermal properties. acs.org The synthesis of ultra-high chain density polymers through advanced initiator technologies could lead to novel materials with exceptional properties. rsc.org Furthermore, the incorporation of this compound into polymer matrices could enhance thermal stability and chemical resistance, making them suitable for demanding applications such as advanced coatings and materials for lithium metal batteries.
Advanced Computational Approaches for Predictive Research
Advanced computational methods are poised to play an increasingly important role in accelerating research on this compound and its polymers. rjpbr.comamazonaws.com Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure of the monomer and its reactivity, helping to elucidate reaction mechanisms and predict the outcomes of synthetic transformations. researchgate.net For example, computational analysis can be used to understand the factors governing different reaction pathways, such as hydroamination versus defluoroamination in related α-(trifluoromethyl)styrenes. researchgate.net
Molecular dynamics simulations can be employed to predict the bulk properties of polymers derived from this compound, such as their glass transition temperature, mechanical strength, and transport properties. These predictive capabilities can guide the design of new polymers with targeted characteristics, reducing the need for extensive trial-and-error experimentation. amazonaws.com Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structure of these polymers with their performance in specific applications. rjpbr.com By integrating computational modeling with experimental work, researchers can more efficiently explore the vast design space of this compound-based materials and accelerate the discovery of new high-performance polymers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(Trifluoromethoxy)styrene, and what experimental conditions optimize yield and purity?
- Methodology : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Heck coupling) using halogenated styrene precursors and trifluoromethoxy-containing aryl reagents. Nucleophilic substitution on brominated styrene derivatives using potassium trifluoromethoxide (KOCF₃) under anhydrous conditions (e.g., DMF, 60–80°C) is also viable. Yield optimization requires strict control of moisture, inert atmosphere (N₂/Ar), and catalytic Pd-based systems (e.g., Pd(PPh₃)₄) . Purification via column chromatography (silica gel, hexane/EtOAc) is critical to remove fluorinated byproducts.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential volatile emissions. Waste must be segregated in halogenated solvent containers and processed by certified hazardous waste facilities. Spills require neutralization with inert adsorbents (e.g., vermiculite) . Storage at 2–8°C in amber glass under inert gas minimizes decomposition .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹⁹F NMR (δ –55 to –60 ppm for CF₃O group) and ¹H NMR (δ 5.2–5.8 ppm for vinyl protons) confirm structure .
- X-ray crystallography : Resolves stereochemistry; SHELX software is standard for refinement, though disorder in the trifluoromethoxy group may require constrained models .
- MS : APCI-MS detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the trifluoromethoxy group influence the reactivity of this compound in polymerization or catalytic reactions?
- Methodology : The –OCF₃ group lowers the electron density of the vinyl moiety, slowing radical polymerization rates. Kinetic studies via DSC or NMR-monitored reactions are recommended. In Pd-catalyzed couplings, steric effects may dominate; DFT calculations (e.g., Gaussian) can model transition states to predict regioselectivity .
Q. How can crystallographic disorder in this compound derivatives be addressed during structural refinement?
- Methodology : Use SHELXL with PART instructions to model disorder. Apply isotropic displacement parameter constraints for fluorine atoms. Validate with R-factor convergence (<0.05) and residual density maps. High-resolution data (≤1.0 Å) improves accuracy .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound derivatives?
- Methodology : Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆) in NMR simulations. Cross-validate DFT-optimized geometries (B3LYP/6-31G*) with X-ray data. For mass spec discrepancies, consider isotopic patterns (e.g., ³⁵Cl/³⁷Cl interference) .
Q. How can computational modeling enhance the design of this compound-based bioactive molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
